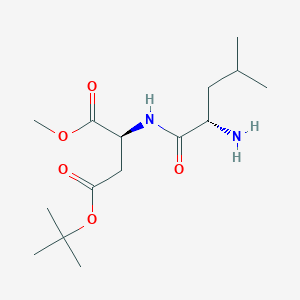
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is an organic compound with the molecular formula C11H23NO4. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate typically involves the reaction of 2-(1-ethoxyethoxy)ethanol with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
[ \text{2-(1-Ethoxyethoxy)ethanol} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Oxidative reactions can lead to the formation of corresponding oxides or other oxidized products.
Substitution: The carbamate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: New carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another simple carbamate ester used in various industrial applications.
Phenyl carbamate: A more complex carbamate ester with different chemical properties.
Uniqueness
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxyethoxyethyl group provides increased solubility and reactivity compared to simpler carbamate esters. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62788-89-0 |
|---|---|
Molekularformel |
C11H23NO4 |
Molekulargewicht |
233.30 g/mol |
IUPAC-Name |
2-(1-ethoxyethoxy)ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-5-14-10(4)15-6-7-16-11(13)12-8-9(2)3/h9-10H,5-8H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
SQAQIODYKTVUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCOC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



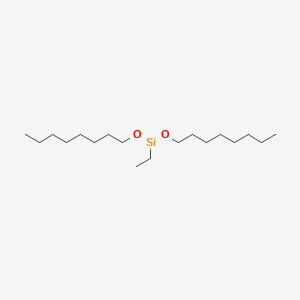
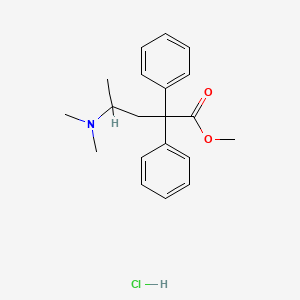
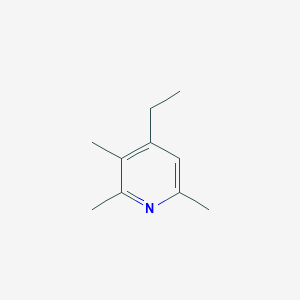
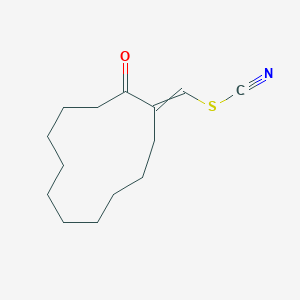
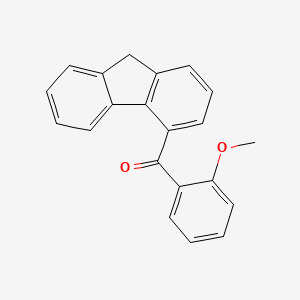
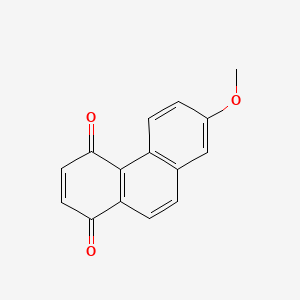
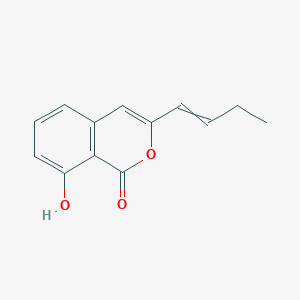
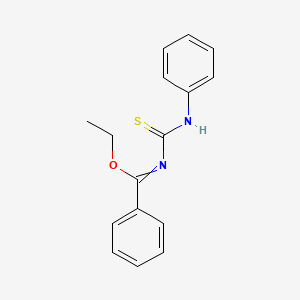


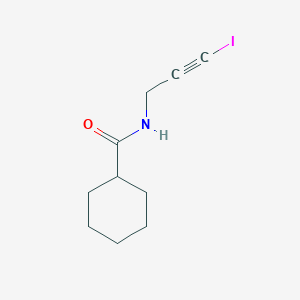
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
